molecular formula C7H7ClN2O2 B3210614 3-Amino-6-chloro-2-methylisonicotinic acid CAS No. 1073182-66-7

3-Amino-6-chloro-2-methylisonicotinic acid

Cat. No.: B3210614
CAS No.: 1073182-66-7
M. Wt: 186.59 g/mol
InChI Key: SMUSPNWPGSDPJO-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-methylisonicotinic acid: is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a methyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-2-methylisonicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylisonicotinic acid followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: 3-Amino-6-chloro-2-methylisonicotinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and coordination complexes.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. It may also be used in the development of bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It may exhibit antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It may also find applications in material science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-2-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Amino-2-methylisonicotinic acid: Lacks the chlorine atom at the sixth position.

    6-Chloro-2-methylisonicotinic acid: Lacks the amino group at the third position.

    3-Amino-6-chloroisonicotinic acid: Lacks the methyl group at the second position.

Uniqueness: 3-Amino-6-chloro-2-methylisonicotinic acid is unique due to the specific combination of functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both amino and chloro groups allows for diverse chemical modifications and interactions, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

3-amino-6-chloro-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUSPNWPGSDPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Amino-6-chloro-2-methylisonicotinic acid methyl ester (100 mg) was dissolved in methanol (2 mL) and 2N aqueous sodium hydroxide solution (2 mL) was added. The reaction mixture was stirred under reflux for 2.5 hours. After cooling to room temperature, water and diethyl ether were added, the layers were separated and the aqueous layer was washed with diethyl ether. The aqueous layer was acidified by addition of 2N hydrochloric acid and the formed precipitate was 3× extracted with MTB-ether. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum to afford 89 mg of the title compound of the formula
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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